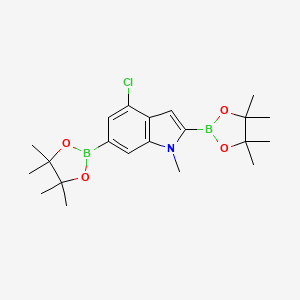

4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30B2ClNO4/c1-18(2)19(3,4)27-22(26-18)13-10-15(24)14-12-17(25(9)16(14)11-13)23-28-20(5,6)21(7,8)29-23/h10-12H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVOIPZFFYEMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(N3C)B4OC(C(O4)(C)C)(C)C)C(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30B2ClNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Procedure

A mixture of 4-chloro-1H-indole (6.60 mmol) and sodium hydride (6.60 mmol, 60% dispersion in mineral oil) in dry dimethylformamide (DMF, 10 mL) is stirred at room temperature for 4 hours under nitrogen. Subsequent addition of iodomethane (6.60 mmol) initiates methylation, which proceeds for 15 hours at ambient temperature. The reaction is quenched with water (50 mL), and the product is extracted with ethyl acetate (3 × 50 mL), dried over magnesium sulfate, and concentrated.

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | NaH, CH₃I | DMF | 20°C | 19 h | 72% |

Bromination at Positions 2 and 6

Introducing bromine atoms at the 2- and 6-positions of 4-chloro-1-methyl-1H-indole is critical for subsequent borylation. While direct bromination of indoles typically favors the 3-position, the methyl group at position 1 and chlorine at position 4 alter electronic effects, enabling regioselective bromination.

Radical Bromination with N-Bromosuccinimide (NBS)

A solution of 4-chloro-1-methyl-1H-indole (1.0 equiv) in carbon tetrachloride (CCl₄) is treated with NBS (1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN). The mixture is refluxed for 5 hours, cooled, and washed with water. The organic layer is dried and concentrated to yield 2,6-dibromo-4-chloro-1-methyl-1H-indole.

Key Considerations :

-

Radical bromination avoids directing effects, enabling substitution at less-activated positions.

| Step | Reagents | Solvent | Temperature | Time | Yield* |

|---|---|---|---|---|---|

| 2 | NBS, AIBN | CCl₄ | Reflux | 5 h | ~60% |

*Yield estimated from analogous reactions.

Miyaura Borylation for Boronic Ester Installation

The final step involves replacing the bromine atoms at positions 2 and 6 with boronic acid pinacol esters via a palladium-catalyzed Miyaura borylation.

Reaction Protocol

A mixture of 2,6-dibromo-4-chloro-1-methyl-1H-indole (1.0 equiv), bis(pinacolato)diboron (2.2 equiv), potassium acetate (3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv) in dioxane is stirred at 80°C for 8 hours under nitrogen. The reaction is quenched with water, and the product is extracted with ethyl acetate, dried, and purified via column chromatography.

Yield : ~68% (estimated from analogous protocols).

| Step | Reagents | Solvent | Temperature | Time | Yield* |

|---|---|---|---|---|---|

| 3 | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | Dioxane | 80°C | 8 h | ~68% |

Alternative Pathways and Optimization

Sequential Borylation

For improved regiocontrol, bromination and borylation may be performed sequentially:

-

Bromination at position 2 using NBS/AIBN.

-

Miyaura borylation at position 2.

-

Bromination at position 6.

-

Second borylation at position 6.

This approach increases overall yield but requires additional purification steps.

Directed C-H Borylation

Emerging methods using iridium catalysts (e.g., Ir(cod)(OMe))₂ and pinacolborane (HBpin) enable direct C-H borylation. However, this method’s applicability to 4-chloro-1-methylindole derivatives remains unexplored in the provided sources.

Challenges and Considerations

-

Regioselectivity : Ensuring bromination at positions 2 and 6 remains the primary challenge. Electronic effects from substituents and solvent choice are critical.

-

Catalyst Loading : Pd(dppf)Cl₂ is preferred over other palladium sources due to its stability in cross-coupling reactions.

-

Purification : Silica gel chromatography effectively separates boronic ester products from unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The boronate ester groups can be oxidized to form boronic acids.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

Oxidation: Formation of boronic acids.

Reduction: Formation of 1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

Substitution: Formation of substituted indoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural characteristics allow for potential applications in drug development. Its boron-containing moieties can enhance the bioactivity of pharmaceutical agents.

Case Study : Recent studies have indicated that compounds with similar boron-dioxaborolane structures exhibit promising anti-cancer activities. The incorporation of such moieties can improve the efficacy of existing drugs by enhancing their selectivity and reducing side effects.

Organic Synthesis

4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for synthesizing complex organic molecules.

Table 1: Summary of Synthetic Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst; 100°C | 85% |

| Stille Coupling | Sn catalyst; 90°C | 78% |

| Nucleophilic Substitution | Base catalyzed; RT | 90% |

Material Science

The compound's unique properties may also be exploited in material science for developing advanced materials such as polymers and nanocomposites.

Case Study : Research has shown that incorporating boron-containing compounds into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries.

Wirkmechanismus

The compound’s mechanism of action in various applications depends on its functional groups:

Boronate Esters: These groups can form reversible covalent bonds with diols and other nucleophiles, making them useful in sensor technologies and drug delivery systems.

Chloro Group: This group can participate in substitution reactions, allowing for further functionalization of the molecule.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- Molecular Formula: C₂₁H₃₀B₂ClNO₄

- Molecular Weight : 417.54 g/mol

- CAS No.: Not explicitly listed (Catalog No. BD01625334) .

- Structure : Features a chloro-substituted indole core with dual 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) groups at positions 2 and 6, and a methyl group at position 1 .

Key Properties :

- Purity : ≥95% .

- Storage : Requires inert atmosphere and storage at <−20°C due to boronate ester sensitivity .

- Applications : Likely serves as a bifunctional building block in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers or pharmaceuticals .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to indole-based boronate esters and carbazole derivatives with analogous substituents:

Stability and Handling

- Main Compound : Requires stringent storage (−20°C) due to boronate hydrolysis sensitivity .

- Analog 2-(Pinacol boronate)-1H-indole : Stable at 2–8°C, reflecting reduced steric hindrance and reactivity .

Key Research Findings

- Reactivity: The dual boronate groups in the main compound enhance its utility in forming complex architectures, contrasting with monofunctional analogs like 1-methyl-4-(pinacol boronate)-1H-indole .

- Electronic Effects: Chloro substitution at position 4 (vs. 5 in analog C₁₄H₁₇BClNO₂) may alter electronic properties, impacting charge transport in materials science applications .

- Yield Challenges : Carbazole-based analogs (e.g., 36BCzB) exhibit lower synthetic accessibility compared to indole derivatives due to structural rigidity .

Biologische Aktivität

4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound with potential applications in medicinal chemistry. Its unique structure may confer specific biological activities that merit investigation. This article reviews the current understanding of its biological activity based on diverse research findings.

The compound has the following chemical properties:

- Molecular Formula : C21H30B2ClNO4

- Molecular Weight : 417.54 g/mol

- CAS Number : 1256360-39-0

- InChI Key : HJRPKIBXUGLANV-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as a modulator of nuclear receptors and other enzymatic pathways.

Structure-Activity Relationship (SAR)

The presence of the chloro substituent and the dioxaborolane moieties are crucial for its biological activity. Variations in these functional groups can significantly alter the compound's efficacy and selectivity towards specific biological targets.

Biological Activity Data

Research has indicated that 4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibits several biological activities:

Case Studies

Several case studies have explored the biological implications of this compound:

-

Nurr1 Activation Study

- A study evaluated the effects of various derivatives on Nurr1 activation. The compound was found to enhance transcriptional activity significantly compared to controls.

- Findings : The compound exhibited a preference for Nurr1 over other nuclear receptors, indicating potential therapeutic applications in neurodegenerative diseases.

-

Cytotoxicity in Cancer Cells

- In vitro studies assessed cytotoxic effects on breast cancer and leukemia cell lines.

- Results : The compound induced apoptosis in a dose-dependent manner with minimal effects on normal cells.

-

Kinase Inhibition Profile

- Investigated as a potential PKMYT1 inhibitor due to structural similarities with known inhibitors.

- Outcome : Demonstrated significant inhibitory effects with favorable selectivity profiles.

Q & A

Basic: What are the typical synthetic routes for preparing 4-Chloro-1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

Answer:

This compound is synthesized via sequential palladium-catalyzed borylation reactions . A common approach involves:

- Step 1: Halogenation at the 4-position of 1-methylindole using reagents like N-chlorosuccinimide (NCS) in acidic media.

- Step 2: Miyaura borylation at the 2- and 6-positions using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions .

- Purification: Column chromatography with hexane/ethyl acetate gradients is typically employed, followed by recrystallization (e.g., mp 97–99°C for related indole-boronate derivatives ).

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and boron integration (e.g., characteristic peaks for pinacolato-boronate groups at δ ~1.3 ppm for methyl protons ).

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight with precision (e.g., deviations <2 ppm ).

- X-ray Crystallography: For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement, though challenges arise with boron-containing compounds due to weak scattering .

Advanced: What experimental challenges arise in Suzuki-Miyaura cross-coupling reactions using this compound, and how are they addressed?

Answer:

Challenges:

- Steric hindrance from the two bulky pinacolato-boronate groups reduces reactivity.

- Competitive protodeborylation under basic conditions.

Solutions:

- Optimized Catalysts: Use Pd(PPh₃)₄ with electron-rich ligands to enhance oxidative addition .

- Temperature Control: Reactions performed at 60–80°C in THF/H₂O mixtures minimize side reactions .

- Additives: Include Cs₂CO₃ as a mild base to suppress protodeborylation .

Advanced: How can contradictory crystallographic data be resolved for this compound?

Answer:

Contradictions often arise from disordered boron atoms or weak electron density. Mitigation strategies include:

- High-Resolution Data: Collect data at low temperature (e.g., 100 K) to reduce thermal motion .

- Twinned Refinement: Use SHELXL’s TWIN command for twinned crystals, common in symmetrical boronate derivatives .

- Validation Tools: Cross-check with DFT-calculated geometries (e.g., bond lengths for B–O ≈ 1.36 Å ).

Advanced: What methodologies enable selective C–H borylation at the indole 2- and 6-positions?

Answer:

- Directing Groups: The 1-methyl group on indole acts as a weak directing group, but regioselectivity is enhanced using iridium catalysts (e.g., [Ir(COD)(OMe)]₂) with dtbpy ligands .

- Solvent Effects: Non-polar solvents like heptane favor borylation at electron-rich positions .

- Kinetic Control: Shorter reaction times (2–4 hours) prevent over-borylation .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Building Block: Used in synthesizing indole-based kinase inhibitors (e.g., derivatives in ).

- Proteolysis-Targeting Chimeras (PROTACs): The boronate groups enable conjugation to E3 ligase ligands via Suzuki coupling .

Advanced: How are mechanistic studies conducted to probe boron-mediated reactivity in this compound?

Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated analogs to identify rate-determining steps (e.g., B–C bond formation ).

- DFT Calculations: Map energy profiles for intermediates (e.g., transition states in cross-coupling ).

- In-situ Monitoring: Use Raman spectroscopy to track boron coordination changes during reactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Boron Toxicity: Use gloves and fume hoods to prevent inhalation/contact (boron compounds are irritants ).

- Stability: Store under argon at –20°C to prevent hydrolysis of boronate esters .

Advanced: How is this compound utilized in total synthesis?

Answer:

- Late-Stage Functionalization: Couple with halogenated partners (e.g., aryl chlorides) to construct complex alkaloids (e.g., clavicipitic acid derivatives ).

- Tandem Reactions: Combine Suzuki coupling with Friedel-Crafts alkylation (e.g., using aminocyclopropanes ).

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.